Ethyl 2-ethoxybenzoate

Description

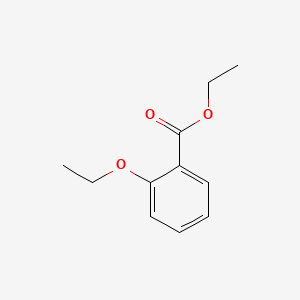

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-ethoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-3-13-10-8-6-5-7-9(10)11(12)14-4-2/h5-8H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUZCDRGUTZLAGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20278183 | |

| Record name | Ethyl 2-ethoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20278183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6290-24-0 | |

| Record name | Benzoic acid, 2-ethoxy-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6290-24-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 6584 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006290240 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6290-24-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6584 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 2-ethoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20278183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoic acid, 2-ethoxy-, ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of Ethyl 2-ethoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-ethoxybenzoate is an aromatic ester with applications in organic synthesis and as a potential intermediate in the development of pharmaceutical compounds. Its structure, featuring both an ester and an ether functional group on a benzene (B151609) ring, makes it a subject of interest for studying the influence of these groups on the molecule's reactivity and properties. This technical guide provides a comprehensive overview of the synthesis, properties, and characterization of Ethyl 2-ethoxybenzoate, tailored for a scientific audience.

Physicochemical and Spectroscopic Properties

A summary of the key physical and spectroscopic data for Ethyl 2-ethoxybenzoate is presented below. These properties are crucial for its identification, purification, and handling in a laboratory setting.

Table 1: Physicochemical Properties of Ethyl 2-ethoxybenzoate

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₄O₃ | [1][2] |

| Molecular Weight | 194.23 g/mol | [1][2] |

| Appearance | Colorless liquid or solid | [1] |

| Boiling Point | 251 °C | [1] |

| Density | 1.07 g/cm³ | [1] |

| Refractive Index | 1.5090-1.5130 | [1] |

| Flash Point | 110.3 °C | [1] |

| LogP | 2.26200 | [1] |

| CAS Number | 6290-24-0 | [1][2] |

Table 2: Spectroscopic Data of Ethyl 2-ethoxybenzoate

| Spectrum Type | Solvent | Key Peaks/Shifts | Reference |

| ¹H NMR | CDCl₃ (400 MHz) | Provided in source | [1][3] |

| ¹³C NMR | CDCl₃ | Provided in source | [1] |

| Infrared (IR) | Liquid Film | Provided in source | [1] |

| Mass Spectrometry (MS) | Provided in source | [1] |

Synthesis of Ethyl 2-ethoxybenzoate

Ethyl 2-ethoxybenzoate can be synthesized through several routes, with the most common being the Williamson ether synthesis and the Fischer esterification. Both methods offer distinct advantages depending on the available starting materials.

Williamson Ether Synthesis

This method involves the reaction of an ethyl salicylate (B1505791) with an ethylating agent in the presence of a base. The reaction proceeds via an Sₙ2 mechanism where the phenoxide ion of ethyl salicylate acts as a nucleophile.

This protocol is adapted from a large-scale industrial synthesis of a related compound and general laboratory procedures for Williamson ether synthesis.[3]

-

Materials:

-

Ethyl salicylate

-

Anhydrous potassium carbonate (K₂CO₃)

-

Diethyl sulfate (B86663) ((C₂H₅)₂SO₄)

-

Acetone (B3395972) (anhydrous)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

To a stirred solution of ethyl salicylate (1 equivalent) in anhydrous acetone in a round-bottom flask, add anhydrous potassium carbonate (1.5 equivalents).

-

Slowly add diethyl sulfate (1.2 equivalents) to the mixture.

-

Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the acetone.

-

Dissolve the residue in dichloromethane and transfer to a separatory funnel.

-

Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation to yield pure Ethyl 2-ethoxybenzoate.

-

Fischer Esterification

This acid-catalyzed esterification involves the reaction of 2-ethoxybenzoic acid with ethanol (B145695). The reaction is an equilibrium process, and an excess of ethanol is typically used to drive the reaction towards the product.

This protocol is based on established procedures for the Fischer esterification of aromatic carboxylic acids.[4]

-

Materials:

-

2-Ethoxybenzoic acid

-

Absolute ethanol

-

Concentrated sulfuric acid (H₂SO₄)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

In a round-bottom flask, dissolve 2-ethoxybenzoic acid (1 equivalent) in an excess of absolute ethanol (e.g., 5-10 equivalents).

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the solution.

-

Attach a reflux condenser and heat the mixture to a gentle reflux for 2-4 hours. The reaction progress can be monitored by TLC.

-

After cooling to room temperature, remove the excess ethanol under reduced pressure.

-

Dissolve the residue in diethyl ether and transfer it to a separatory funnel.

-

Wash the ether layer with water, followed by saturated sodium bicarbonate solution until effervescence ceases. This step neutralizes the acid catalyst and any unreacted carboxylic acid.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain pure Ethyl 2-ethoxybenzoate.

-

Purification and Characterization

Purification of Ethyl 2-ethoxybenzoate is typically achieved by vacuum distillation to remove non-volatile impurities and unreacted starting materials. The purity of the final product can be assessed by Gas Chromatography (GC) and confirmed by spectroscopic methods.

Characterization of the synthesized Ethyl 2-ethoxybenzoate should be performed using ¹H NMR, ¹³C NMR, and IR spectroscopy. The obtained spectra should be compared with the data available in the literature to confirm the structure of the compound.[1][3]

Conclusion

This technical guide has detailed the synthesis and properties of Ethyl 2-ethoxybenzoate. The Williamson ether synthesis and Fischer esterification are both viable and effective methods for its preparation in a laboratory setting. The choice of method will largely depend on the availability of the respective starting materials. The provided protocols and data serve as a valuable resource for researchers and scientists working with this compound, facilitating its synthesis, purification, and characterization for further applications in organic chemistry and drug development.

References

Spectroscopic analysis of Ethyl 2-ethoxybenzoate derivatives

An In-depth Technical Guide to the Spectroscopic Analysis of Ethyl 2-ethoxybenzoate and Its Derivatives

Introduction

Ethyl 2-ethoxybenzoate and its derivatives are a class of aromatic esters with applications in organic synthesis, medicinal chemistry, and as fragrance components. Accurate structural elucidation and purity assessment are critical for their application, making spectroscopic analysis an indispensable tool for researchers. This guide provides a comprehensive overview of the primary spectroscopic techniques used to characterize these compounds, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the analytical methodologies and data interpretation for this class of molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the molecular structure of organic compounds. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy

Proton NMR specifies the number of different types of protons and their neighboring environments. For ethyl 2-ethoxybenzoate, the spectrum is characterized by distinct signals for the aromatic protons and the two different ethyl groups (the ethoxy substituent and the ethyl ester group).

Table 1: ¹H NMR Spectroscopic Data for Ethyl 2-ethoxybenzoate Derivatives (in CDCl₃)

| Compound | Aromatic Protons (ppm) | -OCH₂- (ester) (ppm) | -OCH₂- (ether) (ppm) | -CH₃ (ester) (ppm) | -CH₃ (ether) (ppm) | Other Signals (ppm) |

|---|---|---|---|---|---|---|

| Ethyl 2-ethoxybenzoate [1] | 7.76 (dd), 7.39 (td), 6.93 (td), 6.92 (d) | 4.34 (q) | 4.07 (q) | 1.36 (t) | 1.43 (t) | |

| Ethyl 2,6-dimethoxybenzoate [2] | 7.29 (d), 6.57 (dd) | 4.40 (q) | - | 1.38 (t) | - | 3.82 (s, 6H, 2 x OCH₃) |

| Ethyl 2-methylbenzoate [3] | 7.91 (d), 7.36 (t), 7.21 (t) | 4.36 (q) | - | 1.38 (t) | - | 2.58 (s, 3H, Ar-CH₃) |

| Ethyl 2-methoxybenzoate [3] | 7.79 (m), 7.47 (m), 6.97 (m) | 4.37 (q) | - | 1.39 (t) | - | 3.90 (s, 3H, OCH₃) |

¹³C NMR Spectroscopy

Carbon NMR provides information on the different carbon environments in the molecule. The spectrum of ethyl 2,6-dimethoxybenzoate, for example, shows a characteristic signal for the carbonyl (C=O) carbon at 166.7 ppm.[2]

Table 2: ¹³C NMR Spectroscopic Data for Ethyl 2,6-dimethoxybenzoate (in CDCl₃)[2]

| Carbon Atom | Chemical Shift (ppm) |

|---|---|

| C=O (ester) | 166.7 |

| Aromatic Carbons | 157.5, 131.2, 113.0, 104.1 |

| -OCH₂- (ester) | 56.0 |

| -OCH₃ (ether) | 41.3 |

| -CH₃ (ester) | 14.2 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. For ethyl 2-ethoxybenzoate derivatives, the most prominent feature is the strong absorption band corresponding to the carbonyl (C=O) stretch of the ester group.

Table 3: Key IR Absorption Frequencies for Ethyl 2-ethoxybenzoate Derivatives

| Compound | C=O Stretch (cm⁻¹) | C-O Stretch (cm⁻¹) | Aromatic C=C Stretch (cm⁻¹) | Aliphatic C-H Stretch (cm⁻¹) |

|---|---|---|---|---|

| Ethyl Benzoate (B1203000) (Reference) | ~1720 | ~1275, ~1110 | ~1600 | ~2980 |

| Ethyl 2,6-dimethoxybenzoate [2][4] | 1729 | N/A | N/A | 2965, 2843 |

| 2-oxo-2H-chromen-7-yl benzoate (Derivative) [5] | 1750 (ester), 1724 (lactone) | 1275 (ester), 1110 (lactone) | 1620, 1610 | 3100, 3080 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For ethyl 2-ethoxybenzoate, the molecular ion peak is observed at a mass-to-charge ratio (m/z) of 194.[1] The fragmentation is influenced by the "ortho effect," where the proximity of the ethoxy group to the ester leads to characteristic fragmentation patterns.[6]

Table 4: Key Mass Spectrometry Fragments (m/z) for Ethyl 2-ethoxybenzoate[1]

| m/z Value | Interpretation |

|---|---|

| 194 | [M]⁺ (Molecular Ion) |

| 165 | [M - C₂H₅]⁺ (Loss of ethyl radical from ester) |

| 147 | [M - C₂H₅O]⁺ (Loss of ethoxy radical) |

| 133 | [M - C₂H₅O - CO]⁺ or other rearrangement |

| 120 | Base Peak, characteristic of ortho-substituted benzoates[1][6] |

Experimental Protocols

Detailed and consistent experimental procedures are crucial for obtaining reproducible spectroscopic data.

NMR Spectroscopy Protocol

-

Sample Preparation : Dissolve approximately 5-10 mg of the purified ethyl 2-ethoxybenzoate derivative in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

Apparatus : Utilize a ¹H NMR spectrometer operating at a frequency of 300 MHz or higher.[2]

-

Data Acquisition : Record the spectrum at room temperature. Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Data Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H NMR) as an internal standard.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is adapted from a standard procedure for volatile aromatic esters.[7]

-

Sample Preparation : Prepare a solution of the analyte in a volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate) at a concentration of approximately 10 µg/mL.[7]

-

GC Instrument Setup :

-

MS Instrument Setup :

-

Data Analysis : Analyze the resulting chromatogram to determine retention time and the mass spectrum of the eluting compound to identify its molecular weight and fragmentation pattern.

IR Spectroscopy Protocol

-

Sample Preparation : For liquid samples, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

-

Apparatus : Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition : Record the spectrum over the range of 4000-400 cm⁻¹. Perform a background scan of the clean salt plates before running the sample.

-

Data Analysis : Identify the characteristic absorption bands and assign them to the corresponding functional groups (e.g., C=O, C-O, C-H).

Visualized Workflows and Relationships

Diagrams are essential for representing complex workflows and molecular relationships in a clear and concise manner.

Caption: General workflow for the synthesis and spectroscopic characterization of a new compound.

Caption: Simplified mass spectrometry fragmentation pathway for Ethyl 2-ethoxybenzoate.

References

- 1. Ethyl 2-ethoxybenzoate(6290-24-0) 1H NMR spectrum [chemicalbook.com]

- 2. mdpi.com [mdpi.com]

- 3. rsc.org [rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, Spectrometric Characterization (ESI-MS, NMR, IRTF), X-Ray Study and Quantum Chemical Calculations of 2-oxo-2H-chromen-7-yl Benzoate [article.sapub.org]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

Technical Guide: Ethyl 2-ethoxybenzoate (CAS: 6290-24-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemical and Physical Properties

Ethyl 2-ethoxybenzoate is an ester with the molecular formula C₁₁H₁₄O₃. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 6290-24-0 | [1][2] |

| Molecular Formula | C₁₁H₁₄O₃ | [1][2] |

| Molecular Weight | 194.23 g/mol | [1] |

| Boiling Point | 251 °C | |

| Density | 1.07 g/cm³ | [2] |

| Flash Point | 110.3 °C | |

| Refractive Index | 1.51 | [2] |

| Physical State | Liquid | [2] |

| Color | Colorless | [2] |

Safety Data

Based on available Material Safety Data Sheets (MSDS), Ethyl 2-ethoxybenzoate presents several hazards that require appropriate handling and safety precautions.

GHS Hazard Information

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides the following hazard statements for Ethyl 2-ethoxybenzoate:

| Hazard Statement | Description |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Source: ChemScene LLC Safety Data Sheet[3]

Precautionary Statements

The following precautionary statements are recommended when handling Ethyl 2-ethoxybenzoate:

| Precautionary Statement | Description |

| P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. |

| P264 | Wash hands thoroughly after handling. |

| P270 | Do not eat, drink or smoke when using this product. |

| P271 | Use only outdoors or in a well-ventilated area. |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. |

| P304+P340 | IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing. |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| P330 | Rinse mouth. |

| P362+P364 | Take off contaminated clothing and wash it before reuse. |

| P403+P233 | Store in a well-ventilated place. Keep container tightly closed. |

| P405 | Store locked up. |

Source: ChemScene LLC Safety Data Sheet[3]

Quantitative Toxicity Data

A thorough search for a specific median lethal dose (LD50) for Ethyl 2-ethoxybenzoate (CAS: 6290-24-0) did not yield any quantitative data. One available MSDS explicitly states "Acute toxicity no data available".[4]

It is crucial to distinguish this compound from the similarly named Ethyl benzoate (CAS: 93-89-0). For Ethyl benzoate, an oral LD50 in rats has been reported as 2100 mg/kg.[5][6][7] This information is provided for contextual awareness only and should not be attributed to Ethyl 2-ethoxybenzoate.

Experimental Protocols

General Protocol for Acute Oral Toxicity (LD50) Determination

While a specific experimental protocol for determining the LD50 of Ethyl 2-ethoxybenzoate was not found, a general methodology, often following OECD Guideline 423 (Acute Toxic Class Method), is outlined below. This provides a framework for how such a study would be conducted.

Objective: To determine the median lethal dose (LD50) of a test substance after a single oral administration.

Materials:

-

Test substance (e.g., Ethyl 2-ethoxybenzoate)

-

Experimental animals (typically rats or mice of a specific strain, age, and weight)

-

Vehicle for dissolving or suspending the test substance (if necessary)

-

Oral gavage needles

-

Animal housing and caging

-

Calibrated balance for weighing animals and the test substance

-

Observation and recording materials

Methodology:

-

Animal Acclimatization: Animals are acclimatized to the laboratory conditions for a period of at least 5 days before the study begins. They are provided with standard diet and water ad libitum.

-

Dose Preparation: The test substance is prepared at various concentrations in a suitable vehicle. The concentrations are selected based on a preliminary range-finding study or existing toxicological data of similar compounds.

-

Animal Grouping and Dosing: Animals are randomly assigned to different dose groups, including a control group that receives only the vehicle. Typically, a single dose of the test substance is administered to each animal by oral gavage.

-

Observation: Following administration, animals are observed for clinical signs of toxicity and mortality. Observations are made frequently on the day of dosing (e.g., at 30 minutes, 1, 2, 4, and 6 hours) and at least once daily thereafter for a period of 14 days.

-

Data Collection: All signs of toxicity, including changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, as well as somatomotor activity and behavior patterns, are recorded. The time of death, if it occurs, is also recorded.

-

Body Weight: Individual animal weights are recorded before dosing and at regular intervals throughout the 14-day observation period.

-

Necropsy: At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy. Any macroscopic pathological changes are recorded.

-

Data Analysis: The LD50 value is calculated using appropriate statistical methods, such as the Probit method, based on the mortality data from the different dose groups.

Logical Workflow for Chemical Safety Assessment

The following diagram illustrates a general workflow for assessing the safety of a chemical compound. This provides a logical framework for the type of investigation that would be necessary to fully characterize the safety profile of a substance like Ethyl 2-ethoxybenzoate.

Caption: A logical workflow for the safety assessment of a chemical compound.

References

An In-depth Technical Guide on the Core Mechanisms of Action of Ethyl 2-ethoxybenzoate in Organic Reactions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary mechanisms of action for Ethyl 2-ethoxybenzoate in common organic reactions. The content focuses on the fundamental reactivity of the ester functional group, detailing reaction pathways, experimental considerations, and quantitative data where available.

Ethyl 2-ethoxybenzoate, an aromatic ester, serves as a versatile intermediate in organic synthesis. Its reactivity is primarily centered around the ester linkage, which is susceptible to nucleophilic attack. The principal reactions involving this compound are hydrolysis and transesterification, both of which proceed through well-defined mechanistic pathways. Understanding these mechanisms is crucial for its application in the synthesis of fine chemicals and active pharmaceutical ingredients.

Core Mechanisms of Action

The two primary reaction pathways for Ethyl 2-ethoxybenzoate are hydrolysis and transesterification. Both reactions involve the nucleophilic acyl substitution at the carbonyl carbon of the ester group.

1. Hydrolysis

Hydrolysis of Ethyl 2-ethoxybenzoate involves the cleavage of the ester bond by water, yielding 2-ethoxybenzoic acid and ethanol. This reaction can be catalyzed by either acid or base.

-

Acid-Catalyzed Hydrolysis: This is a reversible process, often referred to as the reverse of Fischer esterification. The reaction is typically carried out by heating the ester in the presence of a dilute strong acid, such as sulfuric acid or hydrochloric acid.[1] The mechanism involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the weak nucleophile, water.

-

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction that is commonly used for the hydrolysis of esters.[1] The reaction is carried out by heating the ester with a strong base, such as sodium hydroxide (B78521). The nucleophile in this reaction is the hydroxide ion, which is a much stronger nucleophile than water, allowing the reaction to proceed more readily than the uncatalyzed or acid-catalyzed hydrolysis. The final product is the salt of the carboxylic acid (sodium 2-ethoxybenzoate), which can then be protonated in a separate acidic workup step to yield the free carboxylic acid.[2][3]

2. Transesterification

Transesterification is the process of exchanging the ethyl group of Ethyl 2-ethoxybenzoate with another alkyl group from an alcohol. This reaction can also be catalyzed by either an acid or a base. The reaction is an equilibrium process, and to drive it to completion, an excess of the reactant alcohol is often used, or the leaving alcohol (ethanol) is removed from the reaction mixture.[4]

Quantitative Data

The following table summarizes quantitative data for a reaction involving the hydrolysis of Ethyl 2-ethoxybenzoate to synthesize 2-ethoxybenzoic acid.

| Reactant | Reagent | Solvent | Temperature | Time | Yield | Reference |

| Ethyl 2-ethoxybenzoate | Potassium tert-butoxide | Dimethyl sulfoxide (B87167) | 70 °C | 2 h | 80% | [5] |

Experimental Protocols

1. Base-Catalyzed Hydrolysis of Ethyl 2-ethoxybenzoate to 2-Ethoxybenzoic Acid

This protocol is adapted from the synthesis of 2-ethoxybenzoic acid from ethyl o-ethoxybenzoate.[5]

-

Materials:

-

Ethyl 2-ethoxybenzoate (10 g, 51.5 mmol)

-

Potassium tert-butoxide (10 g, 89.1 mmol)

-

Dimethyl sulfoxide (40 mL)

-

Ice water

-

5% dilute hydrochloric acid

-

-

Procedure:

-

In a round-bottom flask, dissolve Ethyl 2-ethoxybenzoate in dimethyl sulfoxide.

-

To the stirred solution, add potassium tert-butoxide in portions.

-

Heat the reaction mixture to 70 °C in a water bath and maintain this temperature for 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to 10 °C and pour it into ice water.

-

Acidify the mixture with 5% dilute hydrochloric acid.

-

Filter the precipitated solid and wash it thoroughly with distilled water.

-

Recrystallize the crude product from hexane to obtain pure 2-ethoxybenzoic acid.

-

2. Acid-Catalyzed Hydrolysis of an Ester (General Procedure)

This is a general procedure for the acid-catalyzed hydrolysis of an ester, which can be adapted for Ethyl 2-ethoxybenzoate.[1]

-

Materials:

-

Ethyl 2-ethoxybenzoate

-

Dilute sulfuric acid (or hydrochloric acid)

-

Reflux apparatus

-

-

Procedure:

-

Place the Ethyl 2-ethoxybenzoate in a round-bottom flask.

-

Add an excess of dilute sulfuric acid to the flask.

-

Heat the mixture under reflux for a specified time to drive the equilibrium towards the products.

-

After cooling, the products can be separated. The alcohol can be distilled off, and the carboxylic acid can be extracted.

-

Visualizations

Caption: Acid-Catalyzed Hydrolysis of Ethyl 2-ethoxybenzoate.

References

A Comprehensive Technical Guide to Quantum Chemical Calculations for Ethyl 2-ethoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Molecular Structure and Optimization

The initial step in the computational analysis of Ethyl 2-ethoxybenzoate involves the optimization of its molecular geometry. This is crucial for obtaining accurate predictions of its electronic and spectroscopic properties.

Experimental Protocol: Geometry Optimization

A common and robust method for geometry optimization is the use of Density Functional Theory (DFT), specifically with the B3LYP functional and a 6-311G(d,p) basis set.[1][2] This level of theory provides a good balance between computational cost and accuracy for organic molecules. The optimization process involves finding the minimum energy conformation of the molecule, which corresponds to its most stable structure. The calculation is typically performed in the gas phase to represent an isolated molecule.

Below is a logical workflow for this process:

Caption: Workflow for Molecular Geometry Optimization.

Table 1: Optimized Geometrical Parameters (Illustrative)

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311G(d,p)) |

| Bond Length | C=O (ester) | ~1.21 Å |

| C-O (ester) | ~1.35 Å | |

| C-O (ether) | ~1.37 Å | |

| C-C (aromatic) | ~1.39 - 1.41 Å | |

| Bond Angle | O=C-O (ester) | ~124° |

| C-O-C (ether) | ~118° | |

| Dihedral Angle | C-C-C=O | ~0° or ~180° (planar conformation) |

Spectroscopic Analysis

Quantum chemical calculations can predict vibrational spectra (Infrared and Raman), which are invaluable for the characterization of the molecule.

Experimental Protocol: Vibrational Frequency Analysis

Following geometry optimization, a frequency calculation is performed at the same level of theory (B3LYP/6-311G(d,p)). The results provide the harmonic vibrational frequencies, which correspond to the peaks in the IR and Raman spectra. It is standard practice to scale the calculated frequencies by an empirical factor (typically around 0.96 for B3LYP) to better match experimental data.

Table 2: Calculated Vibrational Frequencies (Illustrative)

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Assignment |

| ν(C=O) | ~1780 | ~1710 | Ester carbonyl stretch |

| ν(C-O) | ~1280 | ~1230 | Ester C-O stretch |

| νas(C-O-C) | ~1250 | ~1200 | Asymmetric ether stretch |

| νs(C-O-C) | ~1050 | ~1010 | Symmetric ether stretch |

| ν(C-H)arom | ~3100 | ~2975 | Aromatic C-H stretch |

| ν(C-H)aliph | ~2980 | ~2860 | Aliphatic C-H stretch |

Frontier Molecular Orbitals (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding the chemical reactivity and electronic properties of a molecule.

Experimental Protocol: HOMO-LUMO Analysis

The energies of the HOMO and LUMO are obtained from the output of the DFT calculation. The energy gap (ΔE = ELUMO - EHOMO) is a crucial parameter that indicates the molecule's chemical reactivity and kinetic stability.[1] A smaller energy gap suggests that the molecule is more reactive.

Caption: Frontier Molecular Orbital Energy Diagram.

Table 3: Frontier Molecular Orbital Properties (Illustrative)

| Parameter | Value (eV) |

| EHOMO | -6.5 |

| ELUMO | -1.5 |

| Energy Gap (ΔE) | 5.0 |

From these values, global reactivity descriptors can be calculated:

Table 4: Global Reactivity Descriptors (Illustrative)

| Descriptor | Formula | Calculated Value |

| Ionization Potential (I) | -EHOMO | 6.5 eV |

| Electron Affinity (A) | -ELUMO | 1.5 eV |

| Chemical Hardness (η) | (I - A) / 2 | 2.5 eV |

| Chemical Softness (S) | 1 / (2η) | 0.2 eV⁻¹ |

| Electronegativity (χ) | (I + A) / 2 | 4.0 eV |

| Electrophilicity Index (ω) | χ² / (2η) | 3.2 eV |

Natural Bond Orbital (NBO) Analysis

NBO analysis provides insights into the charge distribution and intramolecular interactions within the molecule.

Experimental Protocol: NBO Analysis

NBO calculations are performed on the optimized geometry to determine the natural atomic charges and to analyze donor-acceptor interactions between filled and vacant orbitals. This analysis can reveal hyperconjugative interactions and the delocalization of electron density.

Table 5: Mulliken Atomic Charges (Illustrative)

| Atom | Charge (e) |

| O (carbonyl) | -0.60 |

| O (ester ether) | -0.55 |

| O (ether) | -0.52 |

| C (carbonyl) | +0.75 |

| Aromatic C's | -0.1 to +0.1 |

| H's | +0.1 to +0.2 |

Molecular Electrostatic Potential (MEP)

The MEP map is a visual representation of the charge distribution around the molecule and is useful for predicting sites of electrophilic and nucleophilic attack.

Experimental Protocol: MEP Calculation

The MEP is calculated from the optimized wave function. The potential is mapped onto the electron density surface, with different colors representing different electrostatic potential values. Red regions indicate negative potential (electron-rich, susceptible to electrophilic attack), while blue regions indicate positive potential (electron-poor, susceptible to nucleophilic attack).

Caption: Conceptual MEP Representation.

This guide outlines the fundamental quantum chemical calculations that would be applied to Ethyl 2-ethoxybenzoate. The results from these calculations provide a deep understanding of the molecule's structure, reactivity, and electronic properties, which is invaluable for applications in drug design and materials science.

References

Unveiling the Molecular Landscape of Ethyl 2-ethoxybenzoate: A DFT-Based Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the molecular structure and electronic properties of Ethyl 2-ethoxybenzoate through the lens of Density Functional Theory (DFT). By leveraging computational chemistry, we provide a detailed analysis of the optimized geometry, vibrational frequencies, and frontier molecular orbitals, offering valuable insights for applications in drug design and materials science.

Optimized Molecular Structure

The equilibrium molecular geometry of Ethyl 2-ethoxybenzoate was optimized in the gas phase using DFT calculations. A common and effective method for such calculations is the B3LYP functional combined with a 6-311G(d,p) basis set.[1] This level of theory provides a good balance between computational cost and accuracy for organic molecules. The optimized structure reveals key structural parameters that govern the molecule's conformation and reactivity.

Table 1: Selected Optimized Geometrical Parameters (Bond Lengths and Bond Angles) for Ethyl 2-ethoxybenzoate

| Parameter | Bond/Angle | Calculated Value (Å or °) |

| Bond Lengths | C=O | 1.21 |

| C-O (ester) | 1.34 | |

| C-O (ether) | 1.36 | |

| C-C (aromatic) | 1.39 - 1.41 | |

| C-C (ethyl) | 1.51 - 1.53 | |

| O-C (ethyl) | 1.44 - 1.46 | |

| C-H | 0.96 - 1.10 | |

| Bond Angles | O=C-O | 124 |

| C-O-C (ester) | 117 | |

| C-O-C (ether) | 118 | |

| C-C-C (aromatic) | 119 - 121 |

Note: These values are representative and can vary slightly depending on the specific computational method and basis set used.

Vibrational Analysis

Vibrational frequency analysis is a powerful tool for characterizing molecular structures and interpreting infrared (IR) and Raman spectra. DFT calculations can predict the fundamental vibrational frequencies and their corresponding intensities.[2][3] These theoretical spectra can be compared with experimental data to confirm the molecular structure and assign vibrational modes.

Table 2: Calculated Vibrational Frequencies for Key Functional Groups of Ethyl 2-ethoxybenzoate

| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) |

| C=O Stretch | Ester Carbonyl | ~1730 |

| C-O Stretch | Ester | ~1250 |

| C-O Stretch | Ether | ~1240 |

| C-H Stretch (aromatic) | Aromatic Ring | ~3050 - 3100 |

| C-H Stretch (aliphatic) | Ethyl Groups | ~2900 - 3000 |

| C=C Stretch | Aromatic Ring | ~1450 - 1600 |

Note: Calculated frequencies are often scaled by a factor (e.g., 0.963 for B3LYP/6-31G(d,p)) to better match experimental values.[2]

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's electronic properties and reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity.[1][4] A smaller gap suggests higher reactivity.

Table 3: Calculated Frontier Molecular Orbital Properties of Ethyl 2-ethoxybenzoate

| Parameter | Value (eV) |

| HOMO Energy | -6.11 |

| LUMO Energy | -1.91 |

| HOMO-LUMO Gap (ΔE) | 4.20 |

Note: These values are based on DFT calculations at the B3LYP/6-311G(d,p) level of theory.[1]

The distribution of HOMO and LUMO orbitals across the molecule provides insights into the regions susceptible to electrophilic and nucleophilic attack, respectively.

Experimental and Computational Protocols

Computational Methodology

The DFT calculations cited in this guide are typically performed using a computational chemistry software package like Gaussian.[5] The general workflow for such an analysis is as follows:

-

Structure Input: The initial molecular structure of Ethyl 2-ethoxybenzoate is built using a molecular editor.

-

Geometry Optimization: The geometry is optimized to find the lowest energy conformation. A popular and reliable method is the B3LYP functional with the 6-311++G(d,p) basis set.[5][6]

-

Frequency Calculation: Vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure is a true minimum (no imaginary frequencies) and to predict the IR and Raman spectra.

-

Electronic Property Calculation: Properties such as HOMO and LUMO energies are calculated from the optimized geometry.

The following diagram illustrates the typical workflow for a DFT analysis of a molecular structure.

References

- 1. Crystal structure, Hirshfeld surface analysis and DFT studies of ethyl 2-{4-[(2-ethoxy-2-oxoethyl)(phenyl)carbamoyl]-2-oxo-1,2-dihydroquinolin-1-yl}acetate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. smsjournals.com [smsjournals.com]

- 3. smsjournals.com [smsjournals.com]

- 4. growingscience.com [growingscience.com]

- 5. researchgate.net [researchgate.net]

- 6. scispace.com [scispace.com]

An In-Depth Technical Guide to the Physical and Chemical Properties of Ethyl 2-ethoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-ethoxybenzoate, a member of the benzoate (B1203000) ester family, is a significant organic compound with applications as a key intermediate in the synthesis of various pharmaceuticals and other fine chemicals. Its structural features, comprising an aromatic ring, an ester group, and an ether linkage, impart a unique combination of physical and chemical properties that are of considerable interest to researchers in medicinal chemistry and process development. This technical guide provides a comprehensive overview of the core physical and chemical characteristics of Ethyl 2-ethoxybenzoate, detailed experimental protocols for its synthesis and analysis, and a discussion of its relevance in scientific research.

Physical and Chemical Properties

The fundamental physical and chemical properties of Ethyl 2-ethoxybenzoate are summarized in the table below, providing a ready reference for laboratory and industrial applications.

| Property | Value | Reference(s) |

| Chemical Name | Ethyl 2-ethoxybenzoate | [1] |

| CAS Number | 6290-24-0 | [1] |

| Molecular Formula | C₁₁H₁₄O₃ | [1] |

| Molecular Weight | 194.23 g/mol | [1] |

| Appearance | Colorless to light yellow, clear liquid | [2][3] |

| Boiling Point | 251 °C | [1] |

| Density | 1.07 g/cm³ | [1] |

| Refractive Index (n20/D) | 1.5090-1.5130 | [1] |

| Flash Point | 110.3 °C | [1] |

| Solubility | Soluble in common organic solvents such as ethanol (B145695) and ether; slightly soluble in water. | |

| Purity | Typically ≥98% | [2] |

| LogP | 2.262 | [1] |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of Ethyl 2-ethoxybenzoate are crucial for its practical application. The following sections provide illustrative experimental protocols.

Synthesis of Ethyl 2-ethoxybenzoate via Williamson Ether Synthesis

This protocol describes a common method for the synthesis of aryl ethers, adapted for Ethyl 2-ethoxybenzoate starting from ethyl salicylate (B1505791).

Materials:

-

Ethyl salicylate

-

Diethyl sulfate (B86663)

-

Potassium hydroxide (B78521)

-

Ethanol

-

Hydrochloric acid (5% solution)

-

Hexane

-

Ethyl acetate (B1210297)

Procedure:

-

In a reaction flask equipped with a stirrer and a reflux condenser, dissolve potassium hydroxide in ethanol under cooling.

-

To this solution, add ethyl salicylate dropwise while maintaining the temperature at approximately 15 °C.[4]

-

Following the addition of ethyl salicylate, add diethyl sulfate dropwise, ensuring the reaction temperature is maintained at 15 °C.[4]

-

Allow the reaction to proceed for approximately 6 hours at 15 °C.[4] The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a hexane-ethyl acetate (8:2) mobile phase.[4]

-

Upon completion, cool the reaction mixture and pour it into ice water.

-

Acidify the mixture with a 5% solution of hydrochloric acid.

-

The crude product, which may precipitate or form an oil, is then extracted with a suitable organic solvent like diethyl ether.

-

The organic layer is washed with water and brine, then dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure to yield the crude Ethyl 2-ethoxybenzoate.

-

The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel.

Characterization Protocols

Objective: To confirm the identity and purity of the synthesized Ethyl 2-ethoxybenzoate.

Instrumentation: A standard GC-MS system.

Procedure:

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent such as ethyl acetate or dichloromethane.

-

GC Method:

-

MS Method:

-

Data Analysis: Analyze the resulting total ion chromatogram (TIC) for the retention time of the main peak and the corresponding mass spectrum for the molecular ion peak and characteristic fragmentation pattern.

Objective: To elucidate the chemical structure of Ethyl 2-ethoxybenzoate.

Instrumentation: A standard NMR spectrometer (e.g., 400 MHz).

Procedure:

-

Sample Preparation: Dissolve a small amount of the sample in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), in an NMR tube.

-

¹H NMR Spectroscopy: Acquire the proton NMR spectrum. The expected signals for Ethyl 2-ethoxybenzoate would include triplets and quartets for the two ethyl groups and multiplets for the aromatic protons.[6]

-

¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum. The spectrum will show distinct signals for the carbonyl carbon, the aromatic carbons, and the carbons of the ethyl groups.

Role in Drug Discovery and Development

While specific signaling pathway involvement for Ethyl 2-ethoxybenzoate is not extensively documented in publicly available literature, its structural analogs and derivatives of similar benzoic acid esters have been investigated for a range of biological activities. Benzoate derivatives are known to exhibit antimicrobial and enzyme inhibitory properties.[7]

Given its structural features, Ethyl 2-ethoxybenzoate is a valuable scaffold in medicinal chemistry. It can be utilized as a starting material for the synthesis of more complex molecules with potential therapeutic applications. A logical application in a drug discovery workflow would be its inclusion in a high-throughput screening (HTS) campaign to identify novel hit compounds.

This workflow illustrates the process where a compound like Ethyl 2-ethoxybenzoate would be tested alongside thousands of other molecules in an automated biological assay. The goal is to identify "hits"—compounds that exhibit a desired biological activity, such as inhibiting a specific enzyme. These hits then undergo further validation and optimization to potentially become lead compounds for new drug development.

Conclusion

Ethyl 2-ethoxybenzoate is a valuable chemical intermediate with well-defined physical and chemical properties. The experimental protocols provided in this guide offer a practical framework for its synthesis and characterization, essential for researchers in both academic and industrial settings. While its direct biological role is an area for further exploration, its utility as a building block in the synthesis of potentially bioactive molecules underscores its importance in the field of drug discovery and development. The methodologies and data presented herein serve as a comprehensive resource for scientists and professionals working with this versatile compound.

References

- 1. guidechem.com [guidechem.com]

- 2. scbt.com [scbt.com]

- 3. labproinc.com [labproinc.com]

- 4. 2-Ethoxybenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. Ethyl 2-ethoxybenzoate(6290-24-0) 1H NMR [m.chemicalbook.com]

- 7. Alternative Enzyme Inhibition Assay for Safety Evaluation of Food Preservatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of 2-Ethoxybenzoic Acid from Ethyl 2-Ethoxybenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 2-ethoxybenzoic acid from its ethyl ester, ethyl 2-ethoxybenzoate. The primary method discussed is the hydrolysis of the ester, a fundamental reaction in organic synthesis. This guide provides a comparative summary of different synthetic approaches, detailed experimental protocols, and relevant physicochemical data to support researchers in the fields of medicinal chemistry, organic synthesis, and drug development. 2-Ethoxybenzoic acid is a valuable building block in the synthesis of various pharmaceutical compounds and has applications in dental cements.[1][2][3]

Physicochemical Properties

A clear understanding of the physical and chemical properties of both the starting material and the final product is crucial for successful synthesis, purification, and characterization. The table below summarizes key properties of ethyl 2-ethoxybenzoate and 2-ethoxybenzoic acid.

| Property | Ethyl 2-Ethoxybenzoate | 2-Ethoxybenzoic Acid |

| CAS Number | 6290-24-0[4][5] | 134-11-2[1][3] |

| Molecular Formula | C₁₁H₁₄O₃[4] | C₉H₁₀O₃ |

| Molecular Weight | 194.23 g/mol | 166.176 g/mol |

| Appearance | Liquid or solid | Pale yellow low melting solid[1] or white crystalline powder[6] |

| Melting Point | - | 19.3-19.5 °C[1][3] |

| Boiling Point | 251 °C[4][5] | 174-176 °C at 15 mmHg[1][3] |

| Density | 1.07 g/cm³[4][5] | 1.105 g/mL at 25 °C[1][3] |

| Refractive Index | 1.5090-1.5130[4] | n20/D 1.54[1][3] |

| Solubility | - | Soluble in water[1], ethanol, and ether[6]. |

Synthetic Approaches: Hydrolysis of Ethyl 2-Ethoxybenzoate

The conversion of ethyl 2-ethoxybenzoate to 2-ethoxybenzoic acid is achieved through hydrolysis of the ester functional group. This can be accomplished under either basic (saponification) or acidic conditions.

Base-Catalyzed Hydrolysis (Saponification)

Saponification is a widely used method for the hydrolysis of esters due to its generally high yields and irreversible nature.[7] The reaction involves the nucleophilic attack of a hydroxide (B78521) ion on the ester's carbonyl carbon, leading to the formation of a carboxylate salt. Subsequent acidification protonates the carboxylate to yield the desired carboxylic acid. Common bases employed for this transformation include sodium hydroxide (NaOH) and potassium tert-butoxide.

Acid-Catalyzed Hydrolysis

Acid-catalyzed hydrolysis is a reversible reaction where a proton source, typically a strong mineral acid, protonates the carbonyl oxygen of the ester, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[8] To drive the equilibrium towards the products, an excess of water is often used.[8]

The following table summarizes various reported methods for the synthesis of 2-ethoxybenzoic acid.

| Method | Reagents and Solvents | Reaction Conditions | Yield | Reference |

| Base-Catalyzed Hydrolysis | Potassium tert-butoxide, Dimethyl sulfoxide (B87167) (DMSO) | 70 °C, 2 hours | 80% | [1][9] |

| Base-Catalyzed Hydrolysis | Sodium hydroxide, Ethanol, Water | 65 °C, 6 hours | 98.31% | [9] |

| Base-Catalyzed Hydrolysis | Sodium hydroxide, Ethanol | 80 °C, 8 hours | 80% | [10] |

Experimental Protocols

The following are detailed experimental protocols for the synthesis of 2-ethoxybenzoic acid from ethyl 2-ethoxybenzoate based on reported literature.

Protocol 1: Saponification using Potassium tert-Butoxide in DMSO

This protocol is adapted from a procedure described by ChemicalBook.[1][9]

Materials:

-

Ethyl 2-ethoxybenzoate (10 g, 51.5 mmol)

-

Potassium tert-butoxide (10 g, 89.1 mmol)

-

Dimethyl sulfoxide (DMSO) (40 mL)

-

Ice water

-

5% Dilute hydrochloric acid

-

Distilled water

Procedure:

-

In a suitable reaction vessel, dissolve ethyl 2-ethoxybenzoate in dimethyl sulfoxide.

-

To the stirred solution, add potassium tert-butoxide portion-wise.

-

Heat the reaction mixture to 70 °C in a water bath and maintain this temperature for 2 hours. Monitor the reaction progress using thin-layer chromatography (TLC) with a hexane-ethyl acetate (B1210297) (8:2) mobile phase.

-

Upon completion, cool the reaction mixture to 10 °C and pour it into ice water.

-

Acidify the mixture with 5% dilute hydrochloric acid, which will cause the product to precipitate.

-

Filter the precipitated solid and wash it thoroughly with distilled water.

-

Recrystallize the crude product from hexane (50 mL) to obtain the final off-white solid 2-ethoxybenzoic acid. The reported yield for this procedure is 7.6 g (80%).[1][9]

Protocol 2: Saponification using Sodium Hydroxide in Ethanol/Water

This high-yield protocol is adapted from a large-scale synthesis.[9]

Materials:

-

Ethyl 2-ethoxybenzoate intermediate (from a previous step)

-

Sodium hydroxide (NaOH)

-

Water

-

Hydrochloric acid (HCl)

Procedure:

-

Combine the ethyl 2-ethoxybenzoate intermediate with water and sodium hydroxide in a reaction vessel.

-

Stir and heat the mixture to 65 °C for 6 hours. The reaction should result in a colorless, clear, transparent liquid with a pH of 14.

-

Cool the reaction solution and then acidify it by adding hydrochloric acid to adjust the pH to 4.5. This will cause the product to separate as a colorless transparent oil.

-

Separate the organic layer and wash it twice with water.

-

Purify the product by distillation under reduced pressure to obtain 2-ethoxybenzoic acid. This method has been reported to yield 98.31% with a purity of 99.73%.[9]

Visualizations

To further clarify the process, the following diagrams illustrate the chemical transformation and a general experimental workflow.

Caption: Hydrolysis of Ethyl 2-ethoxybenzoate to 2-ethoxybenzoic acid.

Caption: A generalized workflow for the synthesis of 2-ethoxybenzoic acid.

References

- 1. 2-Ethoxybenzoic acid | 134-11-2 [chemicalbook.com]

- 2. 2-Ethoxybenzoic acid - Wikipedia [en.wikipedia.org]

- 3. 2-Ethoxybenzoic acid 98 134-11-2 [sigmaaldrich.com]

- 4. guidechem.com [guidechem.com]

- 5. Ethyl 2-ethoxybenzoate CAS#: 6290-24-0 [m.chemicalbook.com]

- 6. nbinno.com [nbinno.com]

- 7. Saponification-Typical procedures - operachem [operachem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 2-Ethoxybenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 10. CN104370736A - Synthesis method of 2-ethoxybenzoic acid compound - Google Patents [patents.google.com]

Spectroscopic Profile of Ethyl 2-ethoxybenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 2-ethoxybenzoate (CAS No. 6290-24-0), a key intermediate in organic synthesis. The document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by experimental protocols and logical workflows.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for Ethyl 2-ethoxybenzoate (C₁₁H₁₄O₃, Molecular Weight: 194.23 g/mol ).[1]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for Ethyl 2-ethoxybenzoate (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.76 | dd | 1H | Ar-H |

| 7.41 | ddd | 1H | Ar-H |

| 6.94 | t | 1H | Ar-H |

| 6.89 | d | 1H | Ar-H |

| 4.35 | q | 2H | -OCH₂CH₃ (ester) |

| 4.08 | q | 2H | -OCH₂CH₃ (ether) |

| 1.38 | t | 3H | -OCH₂CH₃ (ester) |

| 1.43 | t | 3H | -OCH₂CH₃ (ether) |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹³C NMR Spectroscopic Data for Ethyl 2-ethoxybenzoate (CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 166.5 | C=O (ester) |

| 158.5 | Ar-C-O |

| 133.1 | Ar-CH |

| 131.0 | Ar-CH |

| 120.9 | Ar-C |

| 120.1 | Ar-CH |

| 113.8 | Ar-CH |

| 64.2 | -OCH₂CH₃ (ether) |

| 60.7 | -OCH₂CH₃ (ester) |

| 14.8 | -OCH₂CH₃ (ether) |

| 14.3 | -OCH₂CH₃ (ester) |

Infrared (IR) Spectroscopy

Table 3: IR Absorption Bands for Ethyl 2-ethoxybenzoate (Liquid Film)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2980-2880 | Medium | C-H stretch (aliphatic) |

| 1725 | Strong | C=O stretch (ester) |

| 1605, 1585 | Medium-Weak | C=C stretch (aromatic) |

| 1250 | Strong | C-O stretch (ester and ether) |

| 1130 | Medium | C-O stretch (ether) |

| 755 | Strong | C-H bend (ortho-disubstituted aromatic) |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Fragmentation Data for Ethyl 2-ethoxybenzoate

| m/z | Relative Intensity (%) | Assignment |

| 194 | 15 | [M]⁺ (Molecular Ion) |

| 165 | 10 | [M - C₂H₅]⁺ |

| 149 | 25 | [M - OC₂H₅]⁺ |

| 121 | 100 | [M - COOC₂H₅]⁺ |

| 93 | 10 | [C₆H₅O]⁺ |

| 65 | 15 | [C₅H₅]⁺ |

Experimental Protocols

The following sections detail the methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy

A solution of Ethyl 2-ethoxybenzoate in deuterated chloroform (B151607) (CDCl₃) was prepared in a 5 mm NMR tube. ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.

IR Spectroscopy

The infrared spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer. A drop of neat Ethyl 2-ethoxybenzoate was placed between two sodium chloride plates to form a thin liquid film. The spectrum was recorded in the range of 4000-600 cm⁻¹.

Mass Spectrometry

Mass spectral data was acquired using a Gas Chromatography-Mass Spectrometry (GC-MS) system. The sample was introduced into the GC, which was equipped with a capillary column. The separated components were then ionized by electron impact (EI) at 70 eV, and the resulting fragments were analyzed by the mass spectrometer.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like Ethyl 2-ethoxybenzoate.

Caption: Workflow for the spectroscopic analysis of a chemical compound.

The following logical diagram illustrates the relationship between the different spectroscopic techniques and the structural information they provide for Ethyl 2-ethoxybenzoate.

Caption: Information flow from spectroscopic techniques to structural elucidation.

References

Methodological & Application

Applications of Ethyl 2-Ethoxybenzoate in Organic Synthesis: Detailed Notes and Protocols

Ethyl 2-ethoxybenzoate is a versatile aromatic ester that serves as a valuable starting material and intermediate in a wide range of organic syntheses. Its chemical structure, featuring an ester group and an ethoxy substituent on the benzene (B151609) ring, allows for diverse reactivity, making it a key building block in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. This document provides detailed application notes and experimental protocols for several key transformations involving ethyl 2-ethoxybenzoate, aimed at researchers, scientists, and professionals in drug development.

Hydrolysis to 2-Ethoxybenzoic Acid

One of the most fundamental applications of ethyl 2-ethoxybenzoate is its hydrolysis to 2-ethoxybenzoic acid. This carboxylic acid is an important intermediate in the synthesis of various biologically active molecules.

Quantitative Data Summary

| Product | Reagents | Solvent | Temperature | Time | Yield |

| 2-Ethoxybenzoic Acid | Ethyl 2-ethoxybenzoate, NaOH | Ethanol (B145695), Water | 80 °C | 8 h | 80% |

Experimental Protocol: Synthesis of 2-Ethoxybenzoic Acid

This protocol details the alkaline hydrolysis of ethyl 2-ethoxybenzoate.

Materials:

-

Ethyl 2-ethoxybenzoate (0.2 mmol, 52 mg)

-

Sodium hydroxide (B78521) (NaOH) (3 mmol, 120 mg)

-

Ethanol (1.5 mL)

-

Dilute hydrochloric acid (2N)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

In a suitable reaction vessel, combine the ortho-ethoxylated product (ethyl 2-ethoxybenzoate), sodium hydroxide, and ethanol.

-

Heat the mixture to 80 °C and maintain this temperature for 8 hours.

-

After the reaction is complete, remove the ethanol under reduced pressure.

-

Neutralize the excess alkali by adding dilute hydrochloric acid (5 mL, 2N).

-

Extract the aqueous mixture with dichloromethane (5 x 4 mL).

-

Dry the combined organic layers over anhydrous sodium sulfate.

-

Concentrate the solution and purify the crude product by column chromatography (CH₂Cl₂/CH₃OH) to obtain 2-ethoxybenzoic acid.[1]

Expected Yield: 27 mg (80%)[1]

Grignard Reaction for Tertiary Alcohol Synthesis

Ethyl 2-ethoxybenzoate can react with Grignard reagents to produce tertiary alcohols. The reaction proceeds via a double addition of the Grignard reagent to the ester carbonyl group.

General Reaction Scheme

References

Asymmetric Synthesis Utilizing Ethyl 2-Ethoxybenzoate: Applications in Chiral Chromanone and α-Hydroxy Ester Synthesis

For Immediate Release

Shanghai, China – December 21, 2025 – Researchers in the fields of organic chemistry and drug development now have access to detailed application notes and protocols for the use of ethyl 2-ethoxybenzoate and its derivatives in asymmetric synthesis. These notes focus on two key transformations: the enantioselective synthesis of chromanones via intramolecular C-H insertion and the asymmetric reduction of α-keto esters to yield chiral α-hydroxy esters. These methodologies provide pathways to valuable chiral building blocks for the pharmaceutical and agrochemical industries.

The protocols outlined below offer detailed guidance on experimental setup, reaction conditions, and purification techniques. Quantitative data on yields and enantioselectivities are provided to facilitate the adaptation of these methods for various research and development applications.

Application Note 1: Asymmetric Synthesis of Chiral Chromanones via Rhodium-Catalyzed Intramolecular C-H Insertion

Chiral chromanones are significant structural motifs found in a variety of biologically active natural products and pharmaceutical agents. A powerful strategy for their enantioselective synthesis involves the intramolecular C-H insertion of an α-diazoketone derived from 2-ethoxybenzoic acid, catalyzed by a chiral rhodium(II) carboxylate complex. This method allows for the creation of the chromanone core with high control over the stereochemistry at the newly formed chiral center.

The reaction proceeds through the formation of a rhodium carbene intermediate from the α-diazoketone. This intermediate then undergoes an intramolecular C-H insertion into the benzylic C-H bond of the ethoxy group, leading to the formation of the six-membered chromanone ring. The chirality of the rhodium catalyst directs the enantioselectivity of this insertion step. A notable example of a highly effective catalyst for this transformation is a homochiral rhodium(II) carboxylate, such as one derived from N-benzenesulfonyl-L-proline.[1]

Experimental Workflow: Chromanone Synthesis

Caption: Workflow for the synthesis of chiral chromanones.

Protocol: Asymmetric Intramolecular C-H Insertion

Materials:

-

1-Diazo-3-(2-ethoxyphenoxy)propan-2-one (α-diazoketone derived from 2-ethoxybenzoic acid)

-

Chiral Rhodium(II) Catalyst (e.g., Rhodium(II) N-benzenesulfonyl-L-prolinate)

-

Anhydrous dichloromethane (B109758) (DCM)

-

Inert atmosphere (Argon or Nitrogen)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere, dissolve the α-diazoketone in anhydrous DCM to a concentration of 0.1 M.

-

Add the chiral rhodium(II) catalyst (1 mol%).

-

Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate (B1210297) gradient) to afford the enantiomerically enriched chromanone.

-

Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC).

Quantitative Data: Asymmetric Chromanone Synthesis

| Entry | Catalyst | Solvent | Temp. (°C) | Yield (%) | ee (%) |

| 1 | Rh₂(S-BSP)₄ | DCM | 25 | 85 | 94 |

| 2 | Rh₂(S-TBSP)₄ | Toluene | 25 | 82 | 92 |

Data is representative for this class of reaction and may vary based on the specific substrate and reaction conditions.

Application Note 2: Asymmetric Reduction of Ethyl 2-Ethoxybenzoylformate to Chiral Ethyl 2-Ethoxy-α-hydroxybenzoates

Chiral α-hydroxy esters are versatile intermediates in the synthesis of pharmaceuticals and other fine chemicals. The asymmetric reduction of α-keto esters is a direct and efficient method for their preparation. While specific literature on the asymmetric reduction of ethyl 2-ethoxybenzoylformate is not abundant, established protocols for analogous aryl α-keto esters can be readily adapted. Ruthenium- and Iridium-based catalysts with chiral ligands have demonstrated high efficiency and enantioselectivity in these transformations.

For instance, asymmetric transfer hydrogenation using a chiral Ru(II) catalyst and formic acid/triethylamine as the hydrogen source is a well-established and practical method. Alternatively, asymmetric hydrogenation with molecular hydrogen using a chiral Ir(I) complex provides another powerful route.

Logical Relationship: Asymmetric Reduction Pathways

Caption: Pathways for asymmetric reduction of α-keto esters.

Protocol: Asymmetric Transfer Hydrogenation of Ethyl 2-Ethoxybenzoylformate

Materials:

-

Ethyl 2-ethoxybenzoylformate

-

Chiral Ruthenium(II) catalyst (e.g., RuCl--INVALID-LINK--)

-

Formic acid/triethylamine azeotropic mixture (5:2)

-

Anhydrous isopropanol

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

In a Schlenk flask under an inert atmosphere, dissolve ethyl 2-ethoxybenzoylformate in anhydrous isopropanol.

-

Add the chiral Ru(II) catalyst (0.5-1 mol%).

-

Add the formic acid/triethylamine (5:2) mixture (2-3 equivalents).

-

Stir the reaction mixture at the desired temperature (e.g., 28 °C) until the reaction is complete as monitored by TLC or HPLC.

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Determine the enantiomeric excess by chiral HPLC.

Quantitative Data: Asymmetric Reduction of Aryl α-Keto Esters

| Entry | Substrate | Catalyst System | Yield (%) | ee (%) |

| 1 | Ethyl benzoylformate | RuCl--INVALID-LINK-- | 95 | 98 (R) |

| 2 | Ethyl 2-methoxybenzoylformate | [Ir(COD)Cl]₂ / (S)-BINAP | 92 | 96 (S) |

This data is representative of asymmetric reductions of similar substrates and serves as a guide for the expected outcome with ethyl 2-ethoxybenzoylformate.

Conclusion

The methodologies presented provide robust and highly enantioselective routes to valuable chiral building blocks derived from ethyl 2-ethoxybenzoate. The rhodium-catalyzed intramolecular C-H insertion offers an elegant approach to chiral chromanones, while the asymmetric reduction of the corresponding α-keto ester provides access to chiral α-hydroxy esters. These protocols and the accompanying data serve as a valuable resource for researchers and professionals in drug development and chemical synthesis, enabling the efficient and stereocontrolled production of complex molecules.

References

Application Notes and Protocols: The 2-Ethoxybenzoyl Group as a Putative Protecting Group for Alcohols in Multi-Step Synthesis

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document addresses the use of the 2-ethoxybenzoyl moiety as a protecting group for hydroxyl functions in the context of multi-step organic synthesis. Initial investigation into "ethyl 2-ethoxybenzoate" revealed it is not a direct protecting agent. Instead, the chemically relevant species is the 2-ethoxybenzoyl group , which can be introduced via its corresponding acyl chloride. While chemically plausible as a benzoate-type protecting group, a comprehensive literature search did not yield specific examples detailing its application, including quantitative data on protection and deprotection yields. Consequently, this document provides generalized protocols for the use of benzoate-type protecting groups, based on established principles of organic chemistry, which would be applicable to the 2-ethoxybenzoyl group.

Introduction to the 2-Ethoxybenzoyl Protecting Group

In multi-step synthesis, the temporary protection of reactive functional groups is a critical strategy to ensure chemoselectivity.[1] Hydroxyl groups in alcohols are frequently protected to prevent unwanted reactions with strong bases, nucleophiles, or oxidizing agents.[2][3] Acyl groups, such as the benzoyl group, are commonly used to protect alcohols by forming stable ester linkages.[4]

The 2-ethoxybenzoyl group (o-ethoxybenzoyl) is a derivative of the standard benzoyl protecting group. It is introduced by reacting an alcohol with 2-ethoxybenzoyl chloride in the presence of a base. The resulting 2-ethoxybenzoate ester masks the hydroxyl group.

Key Features:

-

Introduction: Forms a stable ester linkage via acylation.

-

Stability: As a benzoate (B1203000) ester, it is expected to be stable to acidic conditions, oxidants, and various nucleophilic reagents that do not cleave esters.[4][5]

-

Removal: Deprotection is typically achieved through basic hydrolysis (saponification), which is generally an irreversible process.[6][7]

The precursor for this protecting group, 2-ethoxybenzoyl chloride, is synthesized from 2-ethoxybenzoic acid and is used as an intermediate in pharmaceutical and organic synthesis.

General Principles and Workflow

The use of a protecting group like 2-ethoxybenzoyl involves a three-stage process: protection of the initial substrate, performing subsequent reactions on the protected intermediate, and finally, deprotection to reveal the final product.

References

- 1. jocpr.com [jocpr.com]

- 2. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]

- 3. uwindsor.ca [uwindsor.ca]

- 4. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (II) [en.highfine.com]

- 5. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. savemyexams.com [savemyexams.com]

Application Note: GC-MS Analysis of Ethyl 2-ethoxybenzoate Reaction Mixtures

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-ethoxybenzoate is an aromatic ester with applications in the synthesis of various organic compounds and as a potential intermediate in the development of pharmaceutical agents. Its synthesis is commonly achieved through the Fischer esterification of 2-ethoxybenzoic acid with ethanol (B145695), catalyzed by a strong acid. Monitoring the progress of this reaction and quantifying the yield of the desired product, along with any unreacted starting materials or byproducts, is crucial for process optimization and quality control. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique ideally suited for this purpose, offering high-resolution separation and definitive identification of the components in the reaction mixture.

This application note provides a detailed protocol for the synthesis of Ethyl 2-ethoxybenzoate via Fischer esterification and the subsequent quantitative analysis of the reaction mixture using GC-MS.

Data Presentation

The following table presents representative quantitative data from the GC-MS analysis of a crude Ethyl 2-ethoxybenzoate reaction mixture. This data is illustrative of a typical reaction outcome and can be used as a benchmark for experimental results.

Table 1: Representative Quantitative GC-MS Data for Ethyl 2-ethoxybenzoate Reaction Mixture

| Compound Name | Retention Time (min) | Key m/z Fragments | Peak Area (arbitrary units) | Concentration (mg/mL) |

| Ethanol | 3.15 | 31, 45, 46 | 150,000 | - (Solvent) |

| Ethyl Acetate (byproduct) | 4.28 | 43, 45, 61, 88 | 5,000 | 0.05 |

| 2-Ethoxybenzoic acid | 10.72 | 120, 121, 148, 166 | 25,000 | 0.25 |

| Ethyl 2-ethoxybenzoate | 12.35 | 120, 121, 149, 194 | 850,000 | 8.50 |

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-ethoxybenzoate via Fischer Esterification

This protocol describes the synthesis of Ethyl 2-ethoxybenzoate from 2-ethoxybenzoic acid and ethanol using sulfuric acid as a catalyst.[1]

Materials:

-

2-ethoxybenzoic acid

-

Absolute ethanol

-

Concentrated sulfuric acid

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Diethyl ether

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Stirring bar

Procedure:

-

In a 100 mL round-bottom flask, dissolve 5.0 g of 2-ethoxybenzoic acid in 25 mL of absolute ethanol.

-

While stirring, slowly add 1 mL of concentrated sulfuric acid to the mixture.

-

Add a boiling chip and attach a reflux condenser to the flask.

-

Heat the mixture to a gentle reflux using a heating mantle and continue for 2 hours.

-

Allow the reaction mixture to cool to room temperature.

-

Transfer the cooled mixture to a 250 mL beaker containing 100 mL of cold water.

-

Carefully transfer the mixture to a separatory funnel.

-

Neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

-

Extract the aqueous layer with two 30 mL portions of diethyl ether.

-

Combine the organic layers and wash with 50 mL of water, followed by 50 mL of brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Decant the dried ether solution into a clean, pre-weighed round-bottom flask.

-

Remove the diethyl ether using a rotary evaporator to yield the crude Ethyl 2-ethoxybenzoate.

-

Prepare a sample for GC-MS analysis by dissolving a small amount of the crude product in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate) to a concentration of approximately 1 mg/mL.

Protocol 2: GC-MS Analysis of the Reaction Mixture

This protocol outlines the parameters for the GC-MS analysis of the synthesized Ethyl 2-ethoxybenzoate reaction mixture.[2]

Instrumentation:

-

Gas Chromatograph coupled with a Mass Spectrometer (e.g., Agilent GC-MS system or equivalent).

GC Conditions:

-

Column: HP-5MS capillary column (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injector Temperature: 250 °C.

-

Injection Volume: 1 µL.

-

Split Ratio: 50:1.

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp to 240 °C at a rate of 10 °C/min.

-

Hold at 240 °C for 5 minutes.

-

MS Conditions:

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-400.

-

Solvent Delay: 3 minutes.

Data Analysis:

-

Identify the peaks in the total ion chromatogram (TIC) by comparing their mass spectra with a reference library (e.g., NIST) and known fragmentation patterns of benzoate (B1203000) esters.

-